3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione
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Overview
Description
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphanylidene group. The synthetic routes often start with the formation of the pyrrolidine-2,5-dione core, which can be achieved through cyclization reactions of appropriate precursors. The reaction conditions may vary, but common methods include the use of palladium-catalyzed reactions and other transition metal-catalyzed processes .
Chemical Reactions Analysis
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione can be compared to other similar compounds, such as pyrrolidine-2,5-dione derivatives and other phosphanylidene-containing molecules. These compounds share some structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the pyrrolidine ring and the phosphanylidene group in this compound sets it apart from other related molecules .
Properties
CAS No. |
54019-04-4 |
---|---|
Molecular Formula |
C18H18NO2P |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-[ethyl(diphenyl)-λ5-phosphanylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18NO2P/c1-2-22(14-9-5-3-6-10-14,15-11-7-4-8-12-15)16-13-17(20)19-18(16)21/h3-12H,2,13H2,1H3,(H,19,20,21) |
InChI Key |
CATCQYIHHQQIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=C1CC(=O)NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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